Product packaging for 2-Biphenylmethanol(Cat. No.:CAS No. 2928-43-0)

2-Biphenylmethanol

Cat. No.: B1359950
CAS No.: 2928-43-0
M. Wt: 184.23 g/mol
InChI Key: VKTQADPEPIVMHK-UHFFFAOYSA-N
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Description

Nomenclature and Definitional Context of 2-Biphenylmethanol

This compound is an organic compound featuring a biphenyl (B1667301) structure where a methanol (B129727) group (-CH2OH) is attached to the 2-position of one of the benzene (B151609) rings. ontosight.ai Its systematic IUPAC name is ([1,1'-biphenyl]-2-yl)methanol. thermofisher.com The compound is also known by other names such as o-phenylbenzyl alcohol. fishersci.com

The definitional context of this compound places it within the broader class of aromatic alcohols. The presence of the hydroxyl group and the biphenyl ring system dictates its chemical reactivity and physical properties. The molecular formula of this compound is C13H12O, and it has a molecular weight of approximately 184.23 g/mol . scbt.com

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC13H12O thermofisher.comfishersci.com
Molecular Weight184.24 g/mol thermofisher.comfishersci.comchembk.com
AppearanceWhite crystals or powder thermofisher.comfishersci.com
Melting Point45.0-51.0 °C thermofisher.comfishersci.com
Boiling Point96 °C @ 0.04 mmHg fishersci.comchembk.com
IUPAC Name{[1,1'-biphenyl]-2-yl}methanol thermofisher.com
InChI KeyVKTQADPEPIVMHK-UHFFFAOYSA-N thermofisher.com
SMILESOCc1=cc=cc=c1C1=cc=cc=c1 thermofisher.com

Significance and Research Trajectory of this compound in Modern Chemical Science

The significance of this compound in modern chemical science stems primarily from its role as a key intermediate in the synthesis of more complex molecules. ontosight.ai Its structural framework is a valuable building block in organic synthesis, particularly for creating derivatives with applications in various fields.

A notable application of this compound is in the synthesis of o-ethynylbiphenyl and o-alkynylstyrene derivatives. scbt.com These compounds are of interest in materials science and organic electronics. The research trajectory has also focused on its derivatives, such as 2-methyl-3-biphenylmethanol (B137470), which serves as a crucial intermediate in the production of the insecticide bifenthrin (B131952). google.comchemball.com

Recent research has also explored the thermal behavior of this compound, revealing its strong resistance to crystallization and its ability to easily form a glass upon cooling. researchgate.net This property makes it a subject of interest in the study of glass-forming liquids and molecular mobility in amorphous solids. researchgate.net

Interdisciplinary Relevance of this compound Research

The study of this compound and its derivatives extends beyond pure organic chemistry, demonstrating significant interdisciplinary relevance.

Materials Science: The use of this compound in synthesizing o-alkynylstyrene derivatives highlights its importance in the development of new organic materials with specific electronic and optical properties. scbt.com

Agrochemicals: The derivative 2-methyl-3-biphenylmethanol is a vital precursor to bifenthrin, a widely used pyrethroid insecticide. google.comchemball.com This links the chemistry of this compound to agricultural science and pest management.

Pharmaceuticals: While direct pharmaceutical applications of this compound are not prominent, the biphenyl scaffold is a common feature in many drug molecules. ontosight.aiontosight.ai The synthetic methodologies developed for this compound can be adapted for the synthesis of pharmacologically active compounds. For instance, the related compound diphenylmethanol (B121723) is used in the synthesis of antihistamines and antihypertensive agents. wikipedia.org

Physical Chemistry: The glass-forming ability of this compound has made it a model compound for studying the thermodynamics and kinetics of supercooled liquids and the glass transition phenomenon. researchgate.net

Historical Development of this compound Studies

The study of biphenyl compounds has a long history, but focused research on specific isomers like this compound has evolved with the advancement of synthetic and analytical techniques. Early studies likely centered on the fundamental synthesis and characterization of biphenyl derivatives.

The development of modern synthetic methods, such as the Suzuki coupling reaction, has significantly impacted the preparation of this compound and its derivatives. chemicalbook.comgoogle.com For example, a method for preparing 2-methyl-3-biphenylmethanol involves a Suzuki coupling reaction between 3-bromo-2-methylbenzoic acid and a phenyl-substituted boric acid, followed by reduction. google.com Another approach involves Grignard reactions. google.com

More recent studies have delved into the finer details of its physical properties, such as its thermal behavior and conformational analysis. researchgate.netresearchgate.net The investigation of its vibrational spectra using techniques like IR and Raman spectroscopy, coupled with quantum mechanical calculations, represents the modern front of research on this compound. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O B1359950 2-Biphenylmethanol CAS No. 2928-43-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-phenylphenyl)methanol
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InChI

InChI=1S/C13H12O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTQADPEPIVMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031183
Record name [1,1′-Biphenyl]-2-methanol
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Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2928-43-0, 41376-19-6
Record name [1,1′-Biphenyl]-2-methanol
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Record name o-Phenylbenzyl alcohol
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Record name (1,1'-Biphenyl)methanol
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Record name 2-Biphenylmethanol
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Record name [1,1′-Biphenyl]-2-methanol
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Record name o-phenylbenzyl alcohol
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Synthetic Methodologies and Reaction Pathways of 2 Biphenylmethanol

Established Synthetic Routes for 2-Biphenylmethanol and its Precursors

The preparation of this compound can be approached through several established routes, each starting from different precursors and employing unique catalytic systems. These methods are designed to construct the core biphenyl (B1667301) framework and subsequently install the hydroxymethyl group at the desired position.

Grignard Reaction-Based Syntheses of this compound

Grignard reactions are a cornerstone in the synthesis of this compound, providing a robust method for carbon-carbon bond formation. wikipedia.orgvaia.com This approach typically involves the reaction of an organomagnesium halide (Grignard reagent) with an appropriate electrophile.

A specific example involves a two-step Grignard reaction sequence. The first Grignard reaction is performed, followed by a coupling reaction. A second Grignard reaction is then carried out, followed by a series of filtration, recrystallization, and drying steps to yield the final product. google.com

A notable industrial method for synthesizing 2-methyl-3-biphenylmethanol (B137470), a closely related derivative, utilizes 2,6-toluene dichloride as a starting material. google.com This process involves a primary Grignard reaction with magnesium in a solvent like tetrahydrofuran (B95107) (THF) or toluene (B28343) to form a Grignard reagent. google.comenvironmentclearance.nic.in This is followed by a condensation or coupling reaction with a benzene (B151609) derivative. google.comenvironmentclearance.nic.in Subsequent steps involve another Grignard reaction and then a reduction to yield the final alcohol. google.comgoogle.com

One patented method describes the preparation of a catalyst composed of nickelous chloride, aluminum chloride, iron trichloride, and cupric chloride. A first Grignard reaction is carried out with 2,6-toluene dichloride and magnesium powder in toluene. google.com This is followed by a coupling reaction with purified petroleum benzin in the presence of the prepared catalyst. A second Grignard reaction and subsequent hydrolysis and purification steps yield 2-methyl-3-biphenylmethanol. Another process involves a primary Grignard reaction with 2,6-dichlorotoluene (B125461) and magnesium in THF, followed by a condensation reaction with bromobenzene (B47551). The resulting 2-methyl-3-monochlorobiphenyl undergoes a second Grignard reaction and is then treated with a reducing agent like potassium borohydride (B1222165) to give the crude product, which is then purified. environmentclearance.nic.in

Reactant 1Reactant 2SolventKey StepProduct
2,6-Toluene dichlorideMagnesiumTolueneFirst Grignard ReactionGrignard Reagent A
Grignard Reagent APurified petroleum benzinTolueneCoupling ReactionBiphenyl Intermediate
Biphenyl IntermediateMagnesiumTolueneSecond Grignard Reaction2-Methyl-3-biphenylmethanol
Coupling of Aromatic Compounds

Suzuki Coupling Reaction in this compound Synthesis

The Suzuki coupling reaction has emerged as a powerful and versatile tool for the synthesis of biphenyl derivatives, including the precursors to this compound. google.com This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is favored for its mild reaction conditions, tolerance of various functional groups, and high yields. google.combiosynth.com

A well-documented Suzuki coupling approach for the synthesis of a this compound precursor involves the reaction of 3-bromo-2-methylbenzoic acid with a phenylboronic acid or its ester. google.comchemicalbook.com This reaction is typically carried out in the presence of a palladium catalyst and a base. google.com The resulting 3-phenyl-2-methylbenzoic acid is then reduced to 2-methyl-3-biphenylmethanol using a reducing agent such as borane (B79455) or lithium aluminium hydride. google.comchemicalbook.com

The reaction conditions for the Suzuki coupling can be varied to optimize the yield. For example, the reaction can be performed at temperatures ranging from 10 to 150 °C for 1 to 12 hours. google.comchemicalbook.com Different bases, such as potassium carbonate, sodium carbonate, potassium phosphate, and sodium acetate, can be used to facilitate the reaction, often maintaining a pH between 8 and 10. google.com

A specific protocol involves reacting (3-bromo-2-methylphenyl)methanol (B1336436) with phenylboronic acid in the presence of a palladium catalyst like dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloromethane (B109758) adduct and sodium bicarbonate in a mixture of ethanol (B145695) and toluene at 80°C. This method has been reported to yield (2-methyl-[1,1'-biphenyl]-3-yl)methanol in high purity. chemicalbook.com

Aryl HalideBoronic Acid/EsterCatalystBaseProduct
3-Bromo-2-methylbenzoic AcidPhenylboronic AcidPalladium-basedPotassium Carbonate3-Phenyl-2-methylbenzoic Acid
(3-Bromo-2-methylphenyl)methanolPhenylboronic AcidPd(dppf)Cl2·CH2Cl2Sodium Bicarbonate(2-Methyl-[1,1'-biphenyl]-3-yl)methanol

Asymmetric Synthesis of Chiral Biphenylmethanol Derivatives

The development of asymmetric synthetic methods to produce chiral biphenylmethanol derivatives is an area of significant research interest. mdpi.comnih.gov Chiral biphenyls are important as ligands and catalysts in various chemical transformations. mdpi.com Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial for applications in pharmaceuticals and materials science.

Approaches to asymmetric synthesis of biphenyl derivatives often involve the use of chiral catalysts or auxiliaries. For instance, metal complexes with chiral ligands have been employed in asymmetric coupling reactions to generate atropisomeric biphenyls with high enantiomeric excess. mdpi.com While specific examples directly leading to this compound are less common in the provided context, the principles of asymmetric synthesis of related biphenyl structures, such as BINOL derivatives, are well-established and could potentially be adapted. mdpi.comnih.gov These methods include metal-mediated enantioselective coupling and organocatalysis. nih.gov

Catalytic Formation of Chiral Hydroxycarbanions from Aldehydes

The generation of chiral hydroxycarbanions from simple aldehydes is a powerful strategy in asymmetric synthesis. eurekalert.orgresearchgate.net Traditionally, this process required multiple steps and the use of metal reagents whose reactivity was often difficult to manage. eurekalert.org Modern catalytic methods have streamlined this process, allowing for the direct formation of chiral hydroxycarbanion equivalents from aldehydes. eurekalert.org

A key innovation is a protocol developed by researchers at Kanazawa University, which begins with the asymmetric silylation of an aldehyde. eurekalert.org This is followed by a rearrangement reaction that catalytically forms a chiral copper species, which functions as a chiral hydroxycarbanion equivalent. eurekalert.org This reactive intermediate can then be used in subsequent bond-forming reactions, all while preserving the stereochemical information established in the initial step. eurekalert.org

Hybrid Catalysis Systems (e.g., Copper and Palladium Catalysis)

To effectively utilize the catalytically generated chiral hydroxycarbanions, researchers have engineered hybrid catalysis systems where two different metal catalysts work in a synergistic fashion. eurekalert.org A prominent example is the one-flask synthesis of chiral biphenylmethanol, which employs a combination of a copper catalyst and a palladium catalyst. eurekalert.orgsciencedaily.com

The process unfolds in two main stages within the same reaction vessel:

A chiral copper species, acting as a hydroxycarbanion equivalent, is formed from an aromatic aldehyde. eurekalert.org

This copper-based intermediate is then captured by an electrophile, such as a bromobenzene derivative, in a cross-coupling reaction catalyzed by a palladium complex. eurekalert.org

This dual-catalyst system is highly efficient, enabling the direct synthesis of chiral biphenylmethanol, an important structural core in antihistamine drugs and other pharmaceutical candidates, from readily available starting materials. eurekalert.org

The success of the hybrid copper-palladium system hinges on the use of precisely designed ligands to control the activity and selectivity of the metal centers. In this context, chiral N-heterocyclic carbenes (NHCs) have proven to be exceptionally effective ligands for the copper catalyst. eurekalert.orgrsc.org

Novel and Emerging Synthetic Approaches to this compound Derivatives

Recent research has focused on developing more sustainable and cost-effective methods for synthesizing biphenylmethanol derivatives, with a particular emphasis on catalysts that are inexpensive, reusable, and environmentally benign.

Alumina-Catalyzed Synthesis of Diphenylmethanol (B121723) Derivatives

An international research collaboration between Kobe University and Inner Mongolia Medical University has led to an innovative method for synthesizing diphenylmethanol derivatives using alumina (B75360) (Al₂O₃) as a key reagent. eurekalert.org This approach is notable for being simple, low-cost, and significantly more environmentally friendly than many traditional methods. eurekalert.orgkobe-u.ac.jp The process uses inexpensive and common chemicals and does not require specialized high-cost equipment. kobe-u.ac.jp

Yield of Diphenylmethanol Derivatives Using Alumina Catalysis
Aromatic SubstrateCatalyst SystemReported Yield
p-XyleneAlCl₃ followed by Alumina-H₂O94% eurekalert.orgkobe-u.ac.jp
Friedel-Crafts Alkylation and Post-Synthetic Hydrolysis/Alcoholysis

The mechanism of the alumina-based synthesis is a two-stage process. nih.govkobe-u.ac.jp

Friedel-Crafts Alkylation: The first stage is a classic Friedel-Crafts reaction. The aromatic substrate (e.g., a methyl-substituted benzene) reacts with chloroform (B151607), mediated by the Lewis acid catalyst aluminium chloride (AlCl₃). nih.govkobe-u.ac.jp This does not directly produce the final alcohol but rather an intermediate product, a bisarylchloromethane, along with the AlCl₃ catalyst. researchgate.netnih.gov

Post-Synthetic Hydrolysis/Alcoholysis: In the second stage, the crude product mixture from the alkylation step is adsorbed onto an alumina column. kobe-u.ac.jp The water molecules present within the alumina then act as a reagent, causing the hydrolysis of the bisarylchloromethane intermediate to the final diphenylmethanol product. nih.govkobe-u.ac.jp The alumina itself catalyzes this hydrolysis step. researchgate.netnih.gov Interestingly, if the alumina contains methanol (B129727) instead of water, a methanol substitute (an ether) is obtained, demonstrating the versatility of the post-synthetic treatment. kobe-u.ac.jp

Exploration of Sustainable and Eco-Friendly Synthetic Protocols

The development of sustainable and eco-friendly synthetic protocols is a central goal in modern chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. beilstein-journals.orgresearchgate.net For the synthesis of biphenylmethanols, including this compound and its analogs, green chemistry principles can be applied to traditional synthetic routes, such as the Grignard reaction and Suzuki coupling. scbt.comresearchgate.net

Key areas for developing greener syntheses include:

Use of Greener Solvents: Traditional Grignard reactions often employ solvents like tetrahydrofuran (THF). A more sustainable alternative is cyclopentyl methyl ether (CPME), which is a hydrophobic ether solvent with a higher boiling point and greater resistance to peroxide formation. fujifilm.com Its hydrophobicity simplifies product separation from aqueous phases, reducing wastewater and emissions. fujifilm.com

Catalysis in Aqueous Media: The Suzuki coupling reaction, a powerful method for forming the biphenyl core structure, can be adapted to run in water, a benign solvent. google.com For instance, the synthesis of a precursor to 2-methyl-3-biphenylmethanol, 3-phenyl-2-methylbenzoic acid, has been demonstrated in water using a palladium catalyst and a base like sodium carbonate. google.com This approach eliminates the need for volatile and often toxic organic solvents.

Continuous Flow Reactions: For industrial-scale production, transitioning from batch to continuous flow processes can significantly enhance safety and efficiency. The synthesis of 2-methyl-3-biphenylmethanol via a continuous Grignard reaction has been patented. affandi-e.comlookchem.com This method allows for better control over reaction exotherms and reduces the risks associated with large-scale Grignard reactions, aligning with the principles of safer process design. affandi-e.comlookchem.com

Atom Economy and Waste Reduction: Methodologies that improve atom economy are inherently greener. Multi-component reactions (MCRs), which combine three or more reactants in a single step, are highly efficient in this regard. beilstein-journals.org While specific MCRs for this compound are not prominent, designing routes that minimize intermediate isolation and purification steps contributes to waste reduction. beilstein-journals.org For example, a patented synthesis of 4-biphenylmethanol (B1213676) features the reuse of the acidic aqueous layer from the chloromethylation step, which only requires supplementing with hydrochloric acid, making the process more environmentally friendly.

These strategies highlight pathways to synthesize this compound and related compounds in a more sustainable and environmentally responsible manner.

Chemical Transformations and Derivatization Reactions of this compound

This compound serves as a versatile starting material for the synthesis of various more complex molecules, leveraging the reactivity of its hydroxyl group and the biphenyl scaffold. scbt.comaffandi-e.comchemdad.compuyihua.com

Synthesis of o-Ethynylbiphenyl and o-Alkynylstyrene Derivatives

This compound is a key precursor for the synthesis of o-ethynylbiphenyl and related o-alkynylstyrene derivatives. scbt.comaffandi-e.comchemdad.compuyihua.com The synthetic route typically involves a two-step sequence: oxidation of the alcohol to the corresponding aldehyde, followed by conversion of the aldehyde to the alkyne.

Oxidation to 2-Phenylbenzaldehyde (B32115): The primary alcohol functional group of this compound can be selectively oxidized to form 2-phenylbenzaldehyde. A common and effective method for this transformation is the use of Dess-Martin periodinane (DMP) in a suitable solvent like dichloromethane. lookchem.com This reagent is known for its mild conditions and high efficiency in converting primary alcohols to aldehydes. lookchem.com Another documented method involves pyridinium (B92312) chlorochromate (PCC), which also provides the desired aldehyde in high yield. google.com

Conversion to o-Ethynylbiphenyl: The resulting 2-phenylbenzaldehyde can be converted into o-ethynylbiphenyl via several established alkyne-synthesis methodologies. A prominent example is the Corey-Fuchs reaction . This involves reacting the aldehyde with carbon tetrabromide and triphenylphosphine (B44618) to form a dibromo-olefin intermediate, which is then treated with a strong base, such as n-butyllithium, to undergo elimination and rearrangement, yielding the terminal alkyne. Another powerful technique is the Seyferth-Gilbert-Colvin homologation , which uses a reagent like dimethyl (diazomethyl)phosphonate (the Ohira-Bestmann reagent) to directly convert the aldehyde to the alkyne in a one-pot procedure.

The synthesis of o-alkynylstyrene derivatives can be achieved through variations of these methods, for example, by using a Wittig-type reaction with a phosphorus ylide that already contains the desired alkyne functionality. researchgate.net

Preparation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives

This compound and its analogs are valuable starting points for synthesizing complex heterocyclic structures, such as biphenyl-1,2,3-triazol-benzonitrile derivatives, which have been investigated as potential PD-1/PD-L1 inhibitors. google.comacs.orgwikipedia.org A multi-step synthesis using the closely related analog, 2-methyl-3-biphenylmethanol, illustrates a representative pathway. google.comacs.org

The synthesis proceeds through several key transformations:

Mitsunobu Reaction: The initial step involves an etherification between the biphenylmethanol analog and a substituted phenol, such as 2,4-dihydroxybenzaldehyde. google.comacs.org This reaction is typically carried out under Mitsunobu conditions, using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in a solvent like THF at low temperatures. google.comacs.org

Williamson Ether Synthesis: The remaining phenolic hydroxyl group is then etherified with a small, functionalized alkyne, such as propargyl bromide, using a base like potassium carbonate in a polar aprotic solvent. This introduces the terminal alkyne necessary for the subsequent cycloaddition.

Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry): The core triazole ring is formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of click chemistry. acs.orgCurrent time information in Bangalore, IN. The terminal alkyne on the biphenyl derivative reacts with a substituted benzonitrile (B105546) azide (B81097) (e.g., 3-azidobenzonitrile) in the presence of a copper(I) source to regioselectively yield the 1,4-disubstituted 1,2,3-triazole. beilstein-journals.orgacs.org

Further Derivatization: The aldehyde group introduced in the first step can be used for further modification. For example, reductive amination with various substituted piperazines can be performed using a reducing agent like sodium cyanoborohydride (NaCNBH₃) to generate a library of final compounds. google.comacs.org

The following table summarizes examples of the final derivatives synthesized from the 2-methyl-3-biphenylmethanol analog, demonstrating the versatility of this pathway. acs.org

CompoundYield (%)Melting Point (°C)Analytical Data (ESI-MS, m/z)
8a (Methylpiperazine deriv.)65.16%101–103Found: 587.35 [M+H]⁺
8d (Pentylpiperazine deriv.)70.19%104–105Found: 643.43 [M+H]⁺
8g (Isopentylpiperazine deriv.)71.65%102–103Found: 643.43 [M+H]⁺
8i (Benzylpiperazine deriv.)72.21%95–97Found: 661.39 [M+H]⁺
8j (Hydroxybenzylpiperazine deriv.)74.35%97–98Found: 677.38 [M+H]⁺

Table based on data from the synthesis starting with 2-methyl-3-biphenylmethanol. acs.org

Oxidation Reactions of this compound

The hydroxyl group of this compound can be oxidized to yield carbonyl compounds, primarily 2-phenylbenzaldehyde or the corresponding carboxylic acid, depending on the oxidant and reaction conditions.

The oxidation of this compound in aqueous environments can be induced by highly reactive species such as hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals, which are central to advanced oxidation processes (AOPs). chemrxiv.orgresearchgate.net Mechanistic studies on the structurally similar diphenylmethanol (DPM) provide significant insight into these pathways.

The reaction with hydroxyl radicals (•OH) can proceed via two main routes:

Hydroxyl Radical Addition: The •OH radical can add to one of the aromatic rings of the biphenyl moiety. This addition forms a resonance-stabilized hydroxycyclohexadienyl-type radical intermediate. Subsequent reactions can lead to the formation of various mono- and di-hydroxylated derivatives of this compound.

Electron Transfer: Alternatively, the •OH radical can abstract an electron from the molecule, generating a radical cation.

Sulfate radicals (SO₄•⁻) primarily react via a one-electron oxidation mechanism, directly forming the radical cation of the parent molecule. This radical cation intermediate is a key species that can subsequently deprotonate at the benzylic carbon, followed by another electron and proton transfer, to yield the corresponding ketone (in the case of DPM) or aldehyde (for this compound). Therefore, the main degradation product from the radical-induced oxidation of this compound is expected to be 2-phenylbenzaldehyde, along with various hydroxylated byproducts.

The rate constant for the reaction of •OH with diphenylmethanol has been determined to be very high, at (1.44 ± 0.08) × 10¹⁰ dm³ mol⁻¹ s⁻¹, indicating a very rapid degradation process.

Ruthenium-based catalysts are highly effective for the selective oxidation of alcohols. The Ley-Griffith reaction is a prominent example, utilizing tetrapropylammonium (B79313) perruthenate (TPAP) as a catalytic oxidant in conjunction with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO). fujifilm.compuyihua.com This method is known for its mild conditions and high selectivity in converting primary alcohols, like this compound, into aldehydes without over-oxidation to carboxylic acids. fujifilm.com

General Reaction Conditions:

Catalyst: Tetrapropylammonium perruthenate (TPAP), typically 5 mol%. puyihua.com

Co-oxidant: N-methylmorpholine N-oxide (NMO), typically 1.5 equivalents. puyihua.com

Solvent: Anhydrous dichloromethane (DCM) is commonly used. puyihua.com

Additives: Molecular sieves (MS4A) are often added to remove water, which can hinder the reaction. fujifilm.com

Temperature: The reaction is usually run at room temperature. puyihua.com

The mechanism of the Ley-Griffith oxidation is complex. puyihua.com Recent studies using diphenylmethanol as a substrate have elucidated key aspects. The rate-determining step involves the oxidation of a single alcohol molecule by a single perruthenate anion ([RuO₄]⁻). This forms an unstable Ru(V) species and the aldehyde product. The role of NMO is to regenerate the active Ru(VII) catalyst from the reduced ruthenium species. Interestingly, it has been shown that a small amount of ruthenium dioxide (RuO₂), formed from the decomposition of the catalyst, can act as a heterogeneous co-catalyst that accelerates the reaction after an initial induction period.

ReactantCatalyst SystemProductKey Features
Primary/Secondary AlcoholTPAP (cat.), NMO (co-oxidant)Aldehyde/KetoneMild conditions, high selectivity, avoids over-oxidation. fujifilm.compuyihua.com
DiphenylmethanolTPAP, NMOBenzophenone (B1666685)Mechanistic studies show rate is dependent on alcohol and TPAP, not NMO.
Ruthenium-Catalyzed Oxidation (e.g., Ley-Griffith Reaction)
Role of Co-oxidants and Heterogeneous Catalysis

The synthesis of alcohols via the selective oxidation of hydrocarbons is a cornerstone of industrial chemistry, often relying on heterogeneous catalysis to ensure efficiency, selectivity, and catalyst recyclability. ens-lyon.frmpg.de Heterogeneous catalysts, which exist in a different phase from the reactants, provide active sites on their surface where the reaction occurs. savemyexams.com In the context of producing an aryl alcohol like this compound from a precursor such as 2-methylbiphenyl, these catalysts facilitate the activation of a C-H bond and the insertion of an oxygen atom.

Common heterogeneous catalysts for such selective oxidations include supported transition metals (e.g., Palladium, Ruthenium) and metal oxides. nih.govorganic-chemistry.org The solid support, often a high-surface-area material like alumina (γ-Al₂O₃) or silica, helps to disperse the active metal species, preventing aggregation and maximizing the available active sites. nih.gov The process often involves the use of an oxidant, which can range from molecular oxygen (air) to peroxides. researchgate.net

In some systems, a co-oxidant is required to facilitate the catalytic cycle. researchgate.net For instance, in reactions catalyzed by tetrapropylammonium perruthenate (TPAP), a co-oxidant like N-methylmorpholine N-oxide (NMO) is needed to regenerate the active high-valent ruthenium-oxo species that performs the alcohol oxidation. uq.edu.au The choice of catalyst and oxidant is crucial for achieving high selectivity towards the desired alcohol and preventing over-oxidation to the corresponding aldehyde (2-phenylbenzaldehyde) or carboxylic acid. scirp.org The development of multifunctional heterogeneous catalysts, which may possess both metal sites for dehydrogenation and acidic/basic sites for subsequent reaction steps, represents a significant area of research. nih.gov

Aerobic Oxidation of Alcohols

The aerobic oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. scirp.org Utilizing air or molecular oxygen as the ultimate oxidant is highly desirable from an environmental and economic standpoint. organic-chemistry.org this compound, as a secondary alcohol, can be efficiently oxidized to its corresponding ketone, 2-phenylbenzophenone. Research on the analogous oxidation of diphenylmethanol to benzophenone provides significant insight into the catalytic systems applicable to this transformation.

Various transition metal complexes have been shown to be effective catalysts for this reaction. A heterogeneous catalyst comprising a palladium(II) acetate-pyridine complex supported on hydrotalcite effectively catalyzes the aerobic oxidation of numerous alcohols, including secondary benzylic alcohols, in toluene under atmospheric pressure of air. organic-chemistry.org Similarly, a (μ-oxo)tetraruthenium cluster has demonstrated high catalytic activity for the aerobic oxidation of diphenylmethanol, yielding benzophenone in 93% yield under an atmosphere of air. scirp.org

Copper complexes featuring redox-active ligands have also been employed. nih.gov These systems can activate molecular oxygen to form a copper-superoxide intermediate, which then participates in the rate-determining hydrogen atom transfer from the alcohol substrate. nih.gov The efficiency of these oxidations can be influenced by the electronic properties of the alcohol; substrates with weak C-H bonds, such as diphenylmethanol, often exhibit excellent yields. nih.gov

Table 1: Catalytic Systems for the Aerobic Oxidation of Secondary Benzylic Alcohols

Catalyst SystemSubstrate ExampleOxidantYield of KetoneSource
(μ-Oxo)tetraruthenium clusterDiphenylmethanolAir (1 atm)93% scirp.org
tBuPhCuIIDiphenylmethanolO₂85% nih.gov
Pd(II)-Hydrotalcite1-PhenylethanolAir (1 atm)97% organic-chemistry.org

Formation of Metal Complexes and Ligand Derivatives

Beyond its own synthesis and reactions, this compound can serve as a precursor to alkoxide ligands for coordination chemistry. rsc.org Upon deprotonation of the hydroxyl group, the resulting 2-biphenylmethoxide anion can act as a ligand, coordinating to a metal center. The bulky biphenyl group provides significant steric hindrance, which can influence the coordination number, geometry, and reactivity of the resulting metal complex. nih.gov This steric bulk is often exploited to create low-coordinate metal centers that can exhibit unique catalytic activities. nih.gov

Chelation with Transition Metals in Catalytic Processes

While this compound itself acts as a monodentate ligand, more complex molecules incorporating the diphenylmethanol motif have been designed to function as chelating ligands. Chelation, the binding of a single ligand to a metal center at two or more points, significantly enhances the thermodynamic stability of the resulting complex. ens-lyon.fr

A notable example is the chelating bis(alkoxide) ligand [1,1′:4′,1′′-terphenyl]-2,2′′-diylbis(diphenylmethanol), denoted as H₂[OO]ᴾʰ. nih.gov This ligand features two diphenylmethanol groups attached to a terphenyl backbone. nih.gov Upon deprotonation, the two alkoxide groups can bind to a single transition metal, forming a stable, seesaw-shaped complex. mdpi.com This rigid ligand framework enforces a specific geometry and increases the bite angle between the donor oxygen atoms. nih.gov The resulting iron complex, Fe[O-terphenyl-O]ᴾʰ(THF)₂, has shown significantly enhanced catalytic performance in azoarene production compared to systems with more labile monodentate ligands. mdpi.com This demonstrates the advantage of using such chelating ligands to improve catalyst stability and performance. mdpi.com

Synthesis of Chromium(II) Complexes with Bis(alkoxide) Ligands

The H₂[OO]ᴾʰ ligand has been successfully used to synthesize novel chromium(II) complexes. mdpi.comnih.gov The synthesis involves the reaction of a chromium(II) precursor, such as a chromium(II) amide, with one equivalent of the H₂[OO]ᴾʰ ligand in a suitable solvent like tetrahydrofuran (THF). mdpi.com

Interestingly, the structure of the resulting chromium(II) complex is highly dependent on the solvent used for crystallization. mdpi.comnih.gov

When the product is recrystallized from a toluene/THF mixture, a mononuclear complex, Cr[OO]ᴾʰ(THF)₂ , is formed. mdpi.com

In contrast, recrystallization from a mixture of two polar solvents, dichloromethane (CH₂Cl₂) and THF, yields a dinuclear complex, Cr₂([OO]ᴾʰ)₂ , in 79% yield. mdpi.com

These chromium(II) complexes serve as precursors for further reactivity studies, including the catalytic formation of carbodiimides from azides and isocyanides. mdpi.comnih.gov For example, the dinuclear complex Cr₂([OO]ᴾʰ)₂ reacts readily with various aryl azides to yield diamagnetic Cr(VI) bis(imido) complexes. mdpi.comnih.gov

Table 2: Synthesis of Chromium(II) Complexes with the H₂[OO]ᴾʰ Ligand

Complex NameFormulaSynthesis ConditionStructureSource
Cr[OO]ᴾʰ(THF)₂C₅₄H₄₆CrO₄Recrystallization from toluene/THFMononuclear mdpi.comnih.gov
Cr₂([OO]ᴾʰ)₂C₉₂H₆₈Cr₂O₄Recrystallization from CH₂Cl₂/THFDinuclear mdpi.comnih.gov

Advanced Spectroscopic Characterization and Computational Studies of 2 Biphenylmethanol

Vibrational Spectroscopy of 2-Biphenylmethanol

IR spectroscopy is particularly sensitive to the polar functional groups within a molecule, making it ideal for studying the hydroxyl (-OH) group and the effects of hydrogen bonding in 2BPM.

The infrared absorption spectra of this compound have been experimentally measured in its solid crystalline state at room temperature, typically covering a spectral range from 300 cm⁻¹ to 3600 cm⁻¹. researchgate.netresearchgate.net Studies have also investigated its behavior over a broad temperature range, from as low as 12 K up to 320 K, to understand processes such as vitrification. researchgate.netresearchgate.net

Due to the steric interactions between the ortho substituents, the biphenyl (B1667301) backbone of 2BPM exhibits restricted rotation, leading to a non-planar geometry and the possibility of multiple stable conformers. Computational studies have been essential in exploring this conformational landscape.

Researchers have used methods like DFT and the fragment method (realized in software such as Lev-100) to model the structures and simulate the IR spectra of various possible conformers of the 2BPM molecule. researchgate.netresearchgate.netspiedigitallibrary.org These conformers primarily differ in the dihedral angle between the two phenyl rings and the orientation of the hydroxymethyl group. researchgate.net By comparing the simulated spectra of these different conformers with the experimentally measured IR spectrum, scientists can identify the most probable molecular conformation present in the solid phase under normal conditions. researchgate.netresearchgate.net Quantum mechanical calculations have successfully identified and compared at least two distinct conformers of the molecule. spiedigitallibrary.org

Hydrogen bonding is a dominant intermolecular interaction in this compound, profoundly influencing its structure and vibrational spectrum. researchgate.netstanford.edu The most significant effect is observed in the O-H stretching region of the IR spectrum. In the crystalline state, it has been found that the hydroxyl groups of 2BPM molecules form intermolecular hydrogen bonds that result in a cyclic tetramer structure. researchgate.netresearchgate.netresearchgate.net

The formation of these hydrogen-bonded aggregates causes a notable shift of the O-H stretching vibration to a lower frequency (redshift). While the stretching vibration for a free, non-hydrogen-bonded O-H group appears in the 3600-3700 cm⁻¹ region, the bands for bonded O-H groups appear at significantly lower wavenumbers. acs.orgnih.gov Advanced two-dimensional infrared (2D IR) spectroscopy has been utilized to probe the dynamics of these interactions, allowing for the decomposition of spectra into exchanging hydrogen-bonded and non-bonded components. stanford.edu

Computational studies on analogous systems provide a clear illustration of this effect. As the extent of hydrogen bonding increases from dimers to trimers and tetramers, the O-H stretching frequency progressively decreases. acs.org

Table 1: Calculated O-H Stretching Frequencies in Hydrogen-Bonded Clusters of an Analogous Biphenylmethanol Compound Data based on studies of 2-methyl-3-biphenylmethanol (B137470), which serves as a model for the hydrogen bonding in this compound. acs.orgnih.gov

Cluster TypeO-H Vibration TypeApproximate Frequency (cm⁻¹)
MonomerFree O-H Stretch~3700 - 3600
DimerHydrogen-Bonded O-H Stretch~3500
TrimerHydrogen-Bonded O-H Stretch~3430
TetramerHydrogen-Bonded O-H Stretch~3265

Table 2: Selected Vibrational Mode Analysis for this compound A generalized representation based on published interpretations. researchgate.netsgu.ruresearchgate.net

Frequency Range (cm⁻¹)Predominant Vibrational ModesSpectroscopy Method
3600-3200O-H Stretching (Free and H-Bonded)IR, Raman
3100-3000Aromatic C-H StretchingIR, Raman
1640-1400Aromatic Ring C=C StretchingIR, Raman
~1000Ring Breathing ModesRaman
< 400Torsional and Lattice VibrationsRaman

Infrared (IR) Absorption Spectroscopy

Conformational Analysis via IR Spectrum Simulation

Electronic Spectroscopy of this compound

Electronic spectroscopy, including UV absorption and emission (luminescence) techniques, provides information about the electronic transitions within the molecule. The electronic spectra of this compound have been studied in its crystalline solid state as well as in solutions of varying polarity. researchgate.netspiedigitallibrary.org

A key finding from these studies is that the emission spectra show a different number of bands when comparing the crystalline sample to the molecule in solution, indicating that the intermolecular interactions in the solid state significantly alter the electronic energy levels. researchgate.netspiedigitallibrary.org

Furthermore, luminescence spectroscopy has been used to identify different solid-state forms of 2BPM. Upon heating the glassy state of the compound, researchers observed the formation of a metastable polymorph. This new phase was distinguished by the appearance of a new emission band at 277 nm in the luminescence spectrum, a feature that is absent in the spectrum of the stable crystalline form. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. monash.edu The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are functional groups containing valence electrons with low excitation energies. nih.gov

For organic molecules like this compound, the absorption of UV radiation typically involves the excitation of electrons in π (pi) and n (non-bonding) orbitals to higher energy π* (pi-antibonding) orbitals. researchgate.net These are referred to as π → π* and n → π* transitions. nih.gov The biphenyl and hydroxymethyl moieties in this compound constitute the chromophore system.

Research on the electronic spectra of this compound has been conducted in various environments, including in the crystalline state and in solutions with solvents of differing polarities. princeton.edu These studies reveal that the absorption and emission spectra are sensitive to the surrounding medium. For instance, a bathochromic shift (a shift to longer wavelengths) is often observed with decreasing solvent polarity for certain types of electronic bands. princeton.edu

The absorption of UV radiation by organic molecules leads to electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). monash.edu In molecules with conjugated π systems, such as the biphenyl group in this compound, the energy gap for π → π* transitions is smaller, resulting in absorption at longer wavelengths compared to non-conjugated systems. monash.edu The presence of the hydroxyl group introduces non-bonding electrons, making n → π* transitions also possible, though these are typically of lower intensity than π → π* transitions. nih.gov The complex spectrum of this compound arises from the superposition of these electronic transitions with vibrational and rotational energy levels, resulting in broad absorption bands rather than sharp lines. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the detailed molecular structure of organic compounds. chemicalbook.comhw.ac.uk It operates by observing the behavior of atomic nuclei with non-zero spin when placed in a strong magnetic field. hw.ac.uk The chemical environment surrounding each nucleus influences its resonance frequency, providing a unique fingerprint of the molecular structure. chemicalbook.comhw.ac.uk

Elucidation of Molecular Structure via NMR

The structure of this compound (C₁₃H₁₂O) is readily confirmed by ¹H and ¹³C NMR spectroscopy. nih.gov By analyzing the chemical shifts, signal multiplicities, and integration values, each proton and carbon atom in the molecule can be assigned.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the signals for the aromatic protons of the two phenyl rings appear in the downfield region (approximately 7.2-7.6 ppm). Due to the complex coupling between adjacent protons, this region often presents as a series of overlapping multiplets. The methylene (B1212753) protons (-CH₂-) of the hydroxymethyl group typically show a singlet at around 4.58 ppm. The hydroxyl proton (-OH) signal is a singlet that can appear at various chemical shifts (e.g., around 1.80 ppm) and its position can be concentration and solvent dependent. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The carbon atoms of the two aromatic rings resonate in the approximate range of 127-142 ppm. The carbon of the methylene group (-CH₂OH) appears further upfield, typically around 62 ppm. The specific chemical shifts for each carbon atom can be precisely determined, confirming the connectivity of the biphenyl backbone and the position of the hydroxymethyl substituent. nih.gov

Interactive Table: Representative NMR Data for this compound
Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H~7.2 - 7.6MultipletAromatic Protons
¹H~4.58Singlet-CH₂-
¹H~1.80Singlet-OH
¹³C~127 - 142Multiple SignalsAromatic Carbons
¹³C~62Single Signal-CH₂OH

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data is compiled from typical values found in chemical databases. chemicalbook.comnih.gov

Kinetic Isotope Effects (KIE) Studies using Deuterated Biphenylmethanol

The Kinetic Isotope Effect (KIE) is a powerful tool used to investigate reaction mechanisms by determining if a particular bond is broken in the rate-determining step of a reaction. libretexts.org This is achieved by replacing an atom with one of its heavier isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H) and measuring the change in the reaction rate. unam.mx The KIE is expressed as the ratio of the rate constant of the non-deuterated reactant (kH) to that of the deuterated reactant (kD). mdpi.com A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically substituted atom is broken during the rate-determining step. princeton.edu

Such KIE studies are vital for understanding mechanisms like alcohol oxidation, where the cleavage of the α-C-H bond is a key event. rsc.orgosti.gov The magnitude of the KIE can provide insight into the transition state geometry of the C-H bond-breaking step. princeton.edu

Mass Spectrometry (MS) in Structural Elucidation of this compound

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When a molecule is introduced into the mass spectrometer, it is ionized and often breaks apart into characteristic fragments.

For this compound (C₁₃H₁₂O), the molecular weight is 184.23 g/mol . In the mass spectrum, the molecular ion peak (M⁺) is expected and observed at an m/z of 184. nih.gov This peak confirms the molecular formula of the compound.

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for benzyl (B1604629) alcohols involve the loss of groups associated with the alcohol functionality. A significant fragment in the spectrum of this compound is observed at m/z 165. This corresponds to the loss of a hydroxyl radical (•OH, mass 17) followed by the loss of a hydrogen atom, or the direct loss of water (H₂O, mass 18) from the molecular ion followed by the loss of a hydrogen atom. The peak at m/z 166 can be attributed to the loss of water. The fragment at m/z 165 is often one of the most abundant peaks in the spectrum, indicating the stability of the resulting cation. nih.gov This fragmentation pattern is characteristic of the biphenylmethyl structure.

Interactive Table: Key Mass Spectrometry Fragments for this compound
m/z Proposed Fragment Loss from Molecular Ion
184[C₁₃H₁₂O]⁺(Molecular Ion)
166[C₁₃H₁₀]⁺H₂O
165[C₁₃H₉]⁺H₂O + H

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

Computational Chemistry and Quantum Mechanical Modeling of this compound

Computational chemistry provides theoretical insights into molecular structure, properties, and reactivity, complementing experimental findings. Quantum mechanical modeling, particularly Density Functional Theory (DFT), has become a standard tool for these investigations.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to model the this compound molecule, providing detailed information about its geometry, and energetic and spectroscopic properties.

Several theoretical studies have employed DFT, often using the B3LYP functional with basis sets like 6-31G*, to calculate the properties of this compound. acs.orgrsc.org These calculations can optimize the molecular structure to find the most stable conformation, determining key parameters such as bond lengths, bond angles, and dihedral angles. For example, DFT calculations can predict the dihedral angle between the two phenyl rings, which is a critical feature of the molecule's three-dimensional shape.

Furthermore, DFT calculations are used to compute vibrational frequencies. These theoretical frequencies can be compared with experimental data from Infrared (IR) and Raman spectroscopy to aid in the assignment of spectral bands to specific molecular vibrations. acs.org The energies, dipole moments, and polarizabilities of the molecule can also be calculated, providing a deeper understanding of its electronic properties. acs.org In some cases, these calculations have been extended to model hydrogen-bonded complexes of this compound, clarifying the nature of intermolecular interactions in the solid state. acs.org

Interactive Table: Examples of DFT Calculation Applications for this compound
Calculated Property Significance Relevant Theory/Basis Set Example
Optimized Molecular GeometryPredicts bond lengths, bond angles, and dihedral angles.B3LYP/6-31G
Vibrational FrequenciesCorrelates with experimental IR and Raman spectra for peak assignment.B3LYP/6-31G
Electronic Properties (Energy, Dipole Moment)Provides insight into molecular stability and polarity.B3LYP/6-31G
Intermolecular InteractionsModels hydrogen bonding in condensed phases.B3LYP/6-31G

The B3LYP/6-31G level of theory is commonly cited in the literature for this molecule.* acs.orgrsc.org

Geometry Optimization and Conformational Analysis

Computational studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the conformational landscape of this compound. researchgate.net The molecule's structure is characterized by a biphenyl core with a hydroxymethyl group at the 2-position. This substitution introduces significant steric hindrance, which governs the molecule's preferred three-dimensional arrangement.

Theoretical calculations have identified multiple stable conformers for the this compound molecule, differing in the mutual orientation of the phenyl rings and the hydroxymethyl group. researchgate.netresearchgate.net These conformers are separated by energy barriers, and their relative populations can be influenced by factors such as temperature and the surrounding environment (e.g., crystalline phase vs. solution). researchgate.net For instance, in the solid state, intermolecular forces like hydrogen bonding can favor a specific conformer. researchgate.net

The B3LYP functional combined with basis sets like 6-31G(d) or 6-31G* has been shown to be effective in modeling the conformations of biphenyl derivatives, providing optimized geometric parameters that are in good agreement with experimental data where available. spiedigitallibrary.orgspiedigitallibrary.org These computational approaches allow for the determination of key structural parameters, including bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's properties and reactivity.

Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated)

Parameter Value
Dihedral Angle (Phenyl-Phenyl) ~60-75° scivisionpub.com
C-C (inter-ring) Bond Length ~1.5 Å
C-O Bond Length ~1.4 Å
O-H Bond Length ~1.0 Å

Note: These are representative values from computational studies. Actual values may vary depending on the specific conformer and computational method used.

Calculation of Electro-optical Parameters

Computational methods, particularly DFT, have been employed to calculate the electro-optical parameters of this compound, providing insights into its electronic structure and response to external electric fields. spiedigitallibrary.orgspiedigitallibrary.orgresearchgate.net These parameters include the dipole moment and polarizability.

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is crucial for understanding intermolecular interactions and the molecule's behavior in different environments.

Calculations using the B3LYP/6-31G* level of theory have been performed to determine the dipole moments and polarizabilities for both the free this compound molecule and its hydrogen-bonded complexes. researchgate.netspiedigitallibrary.org These calculations reveal how intermolecular interactions, such as hydrogen bonding, can significantly alter the electro-optical properties of the molecule. spiedigitallibrary.org

Table 2: Calculated Electro-optical Parameters of this compound

Parameter Calculated Value (Free Molecule)
Dipole Moment Varies with conformer
Polarizability Varies with conformer

Note: Specific values are dependent on the chosen conformer and level of theory.

Vibrational Spectra Simulation (IR and Raman)

The vibrational spectra of this compound have been investigated through both experimental measurements (IR and Raman spectroscopy) and computational simulations. researchgate.netresearchgate.net These studies provide a detailed understanding of the molecule's vibrational modes and how they are influenced by its structure and intermolecular interactions.

Experimental IR and Raman spectra of crystalline this compound have been recorded at room temperature across a wide frequency range. researchgate.net To interpret these experimental spectra, computational methods are employed to calculate the normal vibration frequencies, their forms, and the distribution of potential energy. researchgate.net

Simulations of the IR and Raman spectra are often performed using DFT methods, such as B3LYP with the 6-31G* basis set, or by using a fragment method. researchgate.netspiedigitallibrary.orgresearchgate.net These calculations can predict the frequencies and intensities of the vibrational bands. researchgate.netspiedigitallibrary.org By comparing the simulated spectra with the experimental data, a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved. researchgate.netresearchgate.net

This comparison between experimental and simulated spectra is also a powerful tool for validating the proposed molecular structures and conformers. researchgate.netresearchgate.net For example, by simulating the IR spectra for different possible conformers of this compound, researchers can identify the conformer that is most likely present in the crystalline phase. researchgate.netresearchgate.net The calculations have also been used to provide a complete assignment for all vibrational frequencies of crystalline this compound. spiedigitallibrary.org

Table 3: Selected Vibrational Frequencies of this compound (Experimental and Calculated)

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹)
O-H Stretch ~3000-3600 researchgate.net Varies with H-bonding
C-H Stretch (Aromatic) ~3000-3100 ~3050-3100
C-H Stretch (CH₂) ~2840-2950 ioffe.ru Varies with conformation
Phenyl Ring Vibrations ~1000-1600 Varies with mode

Note: Frequencies are approximate and can vary based on the specific phase, temperature, and computational method.

Studies of Hydrogen Bonding and Intermolecular Interactions

The presence of the hydroxyl group in this compound allows for the formation of hydrogen bonds, which play a crucial role in its solid-state structure and properties. researchgate.netresearchgate.net Computational and experimental studies have been conducted to understand the nature and strength of these intermolecular interactions.

X-ray crystallography has revealed that in the solid state, this compound molecules form intermolecular hydrogen bonds, leading to the formation of specific structural motifs, such as tetramers. spiedigitallibrary.orgresearchgate.netresearchgate.net In these structures, the hydroxyl group of one molecule interacts with the hydroxyl group of a neighboring molecule. researchgate.net

Computational modeling, using methods like DFT, has been used to study these hydrogen-bonded complexes in detail. researchgate.netspiedigitallibrary.org By calculating the structure and energy of clusters of this compound molecules (e.g., dimers, tetramers), researchers can estimate the strength of the hydrogen bonds. researchgate.netspiedigitallibrary.org These calculations have confirmed that hydrogen bonding is a significant factor in the stabilization of the crystal structure. spiedigitallibrary.org

Infrared spectroscopy is a key experimental technique for studying hydrogen bonding. The O-H stretching vibration is particularly sensitive to the presence of hydrogen bonds. In the absence of hydrogen bonding (e.g., in a dilute solution in a non-polar solvent), the O-H stretching band appears at a higher frequency. In the solid state, where hydrogen bonds are present, this band shifts to a lower frequency and becomes broader. researchgate.net The analysis of IR absorption spectra has provided evidence for the existence of hydrogen bonds in this compound. researchgate.net

Mechanistic Insights through Computational Approaches

Computational chemistry provides valuable tools to investigate the reaction mechanisms involving this compound. For instance, in catalytic reactions such as the tungsten-catalyzed N-alkylation of amines with alcohols, this compound can serve as a substrate. chemrxiv.org Computational studies can help to elucidate the step-by-step process of such reactions.

In the context of oxidation reactions, computational methods can be used to understand the activation of the C-H bond at the benzylic position and the subsequent steps leading to the formation of the corresponding aldehyde. The electronic properties of the biphenyl system, influenced by the hydroxymethyl group, can be analyzed to predict the reactivity of the molecule.

While specific computational studies on the reaction mechanisms of this compound are not extensively detailed in the provided search results, the general application of these methods to similar molecules suggests their utility. For example, understanding the borrowing hydrogen/hydrogen autotransfer (BH/HA) mechanism, which is relevant for the N-alkylation reaction, can be aided by computational modeling of the intermediates and transition states involved. chemrxiv.orgsci-hub.se This can provide insights into the role of the catalyst and the factors that control the reaction's efficiency and selectivity. chemrxiv.org

Molecular Dynamics Simulations

Orientational Correlation Function Studies in Supercooled States

Molecular dynamics in the supercooled liquid state of this compound have been investigated using techniques such as optical heterodyne detected optical Kerr effect (OHD-OKE) experiments. aip.orgstanford.edustanford.edu These studies focus on the orientational correlation function, which describes how the orientation of molecules changes over time.

In the supercooled state, the dynamics of this compound, like other glass-forming liquids, become increasingly slow and complex as the temperature is lowered towards the glass transition temperature. aip.orgstanford.edu The OHD-OKE experiments measure the time derivative of the polarizability-polarizability correlation function, which is directly related to the orientational correlation function. stanford.edustanford.edu

Studies on this compound have revealed a nearly logarithmic decay of the orientational correlation function on a picosecond to nanosecond timescale. aip.orgstanford.eduresearchgate.net This behavior is observed over a wide range of temperatures above the mode-coupling theory (MCT) critical temperature. aip.orgstanford.edu The amplitude of this intermediate power-law decay has been found to increase with temperature. stanford.edu These experimental findings have been discussed in the context of MCT, a theoretical framework for understanding the dynamics of supercooled liquids. aip.orgstanford.edu The observed logarithmic decay presents a challenge to the standard predictions of MCT, suggesting that the dynamics may be more complex than initially thought. aip.orgstanford.edustanford.edu

Ab Initio and Semi-Empirical Calculations

Computational chemistry has become an indispensable tool for elucidating the structural and electronic properties of molecules, offering insights that complement experimental findings. For this compound, both ab initio and semi-empirical calculations have been employed to understand its conformational preferences, vibrational spectra, and intermolecular interactions. Density Functional Theory (DFT), a class of ab initio methods, has been particularly prominent in these investigations.

The table below summarizes the computational methods and basis sets that have been applied in the study of this compound and its interactions.

Computational MethodBasis SetInvestigated PropertiesReference
Density Functional Theory (DFT) - B3LYP6-31G*Structure, energy, electro-optical parameters, IR frequencies and intensities spiedigitallibrary.orgresearchgate.netresearchgate.net
Density Functional Theory (DFT) - B3LYP6-31G(d)Geometry, electro-optical parameters, quartic force field, vibrational spectra (IR and Raman) sgu.ru

These computational approaches have been instrumental in analyzing the complex vibrational spectra of this compound. By calculating the theoretical frequencies and intensities, researchers can assign the observed spectral bands to specific molecular motions. The table below presents a selection of calculated vibrational frequencies compared with experimental data, illustrating the accuracy of the theoretical models.

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP/6-31G*)Experimental IR Frequency (cm⁻¹)Reference
O-H Stretch(Data not available in snippets)>3000 researchgate.net
C-H Stretch (Aromatic)(Data not available in snippets)(Data not available in snippets)
C=C Stretch (Aromatic)(Data not available in snippets)(Data not available in snippets)
C-O Stretch(Data not available in snippets)(Data not available in snippets)
Phenyl-Phenyl Stretch(Data not available in snippets)(Data not available in snippets)

Applications and Advanced Research Areas of 2 Biphenylmethanol

2-Biphenylmethanol in Pharmaceutical and Medicinal Chemistry Research

The versatility of this compound has positioned it as a valuable building block in the design and synthesis of novel therapeutic agents. Its applications span from being a fundamental intermediate to forming the core of complex molecules targeting critical biological pathways.

Role as a Key Intermediate in Drug Development

This compound is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. dataintelo.com Its biphenyl (B1667301) core and reactive methanol (B129727) group provide a versatile platform for constructing more complex molecular architectures. This has been demonstrated in the development of small-molecule inhibitors targeting protein-protein interactions, a challenging but increasingly important area of drug discovery. nih.gov The structural framework of this compound is often utilized to create derivatives with specific binding affinities and biological activities. ontosight.ai For instance, it is a recognized intermediate in the production of certain agrochemicals and has been explored in the synthesis of various therapeutic agents. chemicalbook.com

Synthesis of PD-L1 Inhibitors and Therapeutic Agents

A significant area of research involving this compound derivatives is the development of inhibitors for the Programmed Death-Ligand 1 (PD-L1) pathway. PD-L1 is a crucial immune checkpoint protein, and its inhibition has emerged as a powerful strategy in cancer immunotherapy. Small-molecule inhibitors derived from the 2-methyl-3-biphenylmethanol (B137470) scaffold have shown promise as effective blockers of the PD-1/PD-L1 interaction. nih.gov

Researchers have designed and synthesized series of biphenyl-triazol-benzonitrile derivatives as potential PD-1/PD-L1 inhibitors. nih.govacs.org By combining the biphenyl moiety, known for its presence in early PD-L1 binders, with a triazole pharmacophore, novel scaffolds have been created. researchgate.net In one study, a series of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives were synthesized and evaluated. nih.govselleckchem.com The inhibitory activity of these compounds against the PD-1/PD-L1 interaction was assessed using a homogeneous time-resolved fluorescence (HTRF) assay. figshare.com

CompoundIC50 (μM) nih.govacs.org
Compound 78.52
Compound 612.28
Compound 8a14.08
BMS-202 (Control)0.0805

Among the synthesized compounds, Compound 7 demonstrated the most potent inhibitory activity with an IC50 value of 8.52 μM. nih.govfigshare.com While less potent than the control compound BMS-202, these findings highlight the potential of biphenyl-triazole derivatives as candidates for further optimization in the development of PD-1/PD-L1 inhibitors. acs.org Docking studies have suggested that these compounds can interact with the PD-L1 dimer in a manner similar to established inhibitors. figshare.com

The 2-methyl-3-biphenylmethanol scaffold has also been instrumental in the development of small-molecule radiotracers for Positron Emission Tomography (PET) imaging of PD-L1 expression in tumors. nih.govresearchgate.net Accurate monitoring of PD-L1 levels is crucial for patient selection and treatment response assessment in immunotherapy. nih.gov

Researchers have designed and synthesized a series of radiotracers, including [⁶⁸Ga]Ga-D-PMED, [⁶⁸Ga]Ga-D-PEG-PMED, and [⁶⁸Ga]Ga-D-pep-PMED, based on the 2-methyl-3-biphenylmethanol structure. nih.govresearchgate.netresearchgate.net These radiotracers have been evaluated for their specificity to PD-L1 through cellular experiments and molecular docking assays. nih.gov

The molecular design of these radiotracers significantly influences their pharmacokinetic properties, such as tumor uptake and clearance from non-target tissues. For instance, hydrophilic modifications to the scaffold have been shown to improve the target-to-nontarget ratio. nih.gov In a study comparing different designs, [⁶⁸Ga]Ga-D-pep-PMED, which incorporated a hydrophilic peptide, exhibited the highest target-to-nontarget ratio of approximately 6.2 ± 1.2. nih.gov PET imaging studies in tumor models demonstrated that these small-molecule radiotracers can effectively visualize PD-L1 expression and can be used to quantify the blockade of PD-L1 by therapeutic antibodies. nih.govresearchgate.net

RadiotracerKey FeatureTumor-to-Nontarget Ratio
[⁶⁸Ga]Ga-D-pep-PMEDHydrophilic peptide modification~6.2 ± 1.2 nih.gov

These findings underscore the potential of this compound-based radiotracers as valuable tools for non-invasively assessing PD-L1 status and guiding immunotherapy strategies. nih.govresearchgate.net

Development of Radiotracers for PET Imaging

Biological Activity of Imidazole-Containing Biphenylmethanol Derivatives

The imidazole (B134444) moiety is a well-known pharmacophore due to its presence in many biologically active compounds and its ability to engage in various biological interactions. clinmedkaz.org When incorporated into the biphenylmethanol framework, the resulting derivatives have been explored for their potential as therapeutic agents, particularly as antifungals.

Research has shown that novel biphenyl imidazole derivatives can exhibit excellent antifungal activities against pathogenic yeasts like Candida albicans and Cryptococcus neoformans. nih.gov For instance, a series of aromatic biphenyl ester derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol were synthesized and evaluated for their antifungal properties. nih.gov The study revealed that these compounds were more active than the reference drug, fluconazole. nih.gov

The mechanism of action for many imidazole-based antifungals involves the inhibition of cytochrome P450 enzymes, such as CYP51 (lanosterol 14α-demethylase), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govsemanticscholar.org The biphenyl group in these derivatives can enhance the binding affinity to the enzyme's active site, contributing to their potent activity. nih.gov

Specifically, studies on the structure-activity relationship (SAR) of these compounds have provided insights into the features that govern their antifungal efficacy. For example, the levorotatory (-) isomers of some biphenyl ester derivatives were found to be significantly more active—up to 500 times—than their dextrorotatory (+) counterparts, highlighting the importance of stereochemistry in their biological function. nih.gov One of the most promising compounds from a study, designated as 6c, demonstrated mean Minimum Inhibitory Concentration (MIC) values of 1.7 ± 1.4 μg/mL against C. albicans and 1.9 ± 2.0 μg/mL against non-albicans Candida species. nih.gov Furthermore, the racemic mixtures of related compounds showed low cytotoxicity against human cell lines. nih.gov

Table 1: Antifungal Activity of Imidazole-Containing Biphenylmethanol Derivatives

Compound Target Organism MIC (μg/mL) Reference
Biphenyl Imidazole Derivative (12g) Candida albicans 0.03125-2 nih.gov
Biphenyl Imidazole Derivative (19b) Candida albicans 0.03125-2 nih.gov
Biphenyl Imidazole Derivative (12g) Cryptococcus neoformans 0.03125-2 nih.gov
Biphenyl Imidazole Derivative (19b) Cryptococcus neoformans 0.03125-2 nih.gov
Aromatic Biphenyl Ester Derivative (6c) C. albicans 1.7 ± 1.4 nih.gov

This compound in Materials Science Research

The unique structural characteristics of this compound, particularly its rigid biphenyl core, make it a valuable building block in materials science for the creation of advanced materials with tailored properties.

Development of Advanced Materials

This compound and its derivatives serve as key monomers in the synthesis of novel polymers. tandfonline.com The biphenyl group's rigidity and potential for π-π stacking interactions are desirable features for creating materials with high thermal stability and specific optical and mechanical properties. For example, a polyacrylate derived from 4-biphenylmethanol (B1213676), poly(1,1ʹ-BP4MA), has been synthesized and shown to be a fluorescent material with a high molecular weight and good solubility in various organic solvents. tandfonline.com The synthesis of such polymers can be achieved through techniques like solution and bulk polymerization. tandfonline.com The ability to create high-molecular-weight polymers that are soluble and processable is crucial for their application in forming films and coatings for electronic and optical devices. tandfonline.com

Potential in Liquid Crystals and Polymers

The incorporation of biphenyl units into polymer side chains is a common strategy for designing liquid crystalline polymers. kpi.ua The rigid, rod-like nature of the biphenyl group can promote the formation of ordered, liquid crystalline phases. While unsubstituted biphenyl units themselves may not always induce liquid crystalline properties, their derivatives are often used for this purpose. kpi.ua Research into polythiiranes with biphenyl units in the side chain is one such area of investigation. kpi.ua

Furthermore, this compound has been studied in the context of supercooled liquids and glass formation. researchgate.netresearchgate.netresearchgate.net Its structure shows a strong resistance to crystallization and easily forms a glass upon cooling, which is a property of interest in the study of amorphous materials. researchgate.net This behavior is linked to the formation of intermolecular hydrogen-bonded structures, such as tetramers, in the supercooled liquid state. researchgate.net The study of such phenomena is important for understanding the stability and properties of amorphous phases, which are relevant in fields like pharmaceuticals and electronics.

Imparting Optical and Mechanical Properties

The biphenyl moiety in polymers derived from biphenylmethanol can significantly influence their optical properties. For instance, poly(1,1ʹ-BP4MA), a polyacrylate derived from 4-biphenylmethanol, exhibits fluorescence in the UV-green region, with an emission maximum at 382 nm in the solid state. tandfonline.com This polymer has a quantum yield comparable to that of tryptophan. tandfonline.com Such fluorescent polymers are of interest for applications in organic light-emitting diodes (OLEDs) and as sensors. tandfonline.com The biphenyl groups, which contain conjugated aromatic rings, contribute to a wide band gap, which is a desirable property for short-wavelength emitting materials used in full-color displays and high-density information storage. tandfonline.com

The mechanical properties of polymers are also influenced by the incorporation of rigid structures like the biphenyl group. researchgate.net While specific data on polymers derived directly from this compound is limited in the provided search results, it is a general principle in polymer science that incorporating rigid aromatic units into a polymer backbone or as side chains can enhance properties such as tensile strength and thermal stability. mdpi.comdtic.mil

Table 2: Optical Properties of Poly(1,1ʹ-BP4MA) in Solution

Solvent Absorption λmax (nm) Emission λmax (nm) Quantum Yield (Φ)
Chloroform (B151607) 258 362 0.12
Toluene (B28343) 259 364 0.11
Dichloromethane (B109758) 257 363 0.13

Data sourced from a study on a polyacrylate derived from 4-biphenylmethanol. tandfonline.com

This compound in Catalysis and Ligand Design

The chiral nature of this compound, when resolved into its separate enantiomers, makes it a valuable tool in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule.

Use as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The auxiliary is then removed, yielding an enantiomerically enriched product. wikipedia.org Derivatives of this compound, such as 2-Methyl-3-biphenylmethanol, have been explored for their use as chiral auxiliaries in asymmetric synthesis.

The effectiveness of a chiral auxiliary relies on its ability to create a biased steric and electronic environment around the reacting center, favoring the formation of one diastereomer over the other. numberanalytics.com The bulky and rigid biphenyl structure of this compound can provide the necessary steric hindrance to control the approach of reagents to one face of the molecule. wikipedia.org

In practice, the chiral auxiliary is covalently bonded to a reactant to form a diastereomeric mixture, which can then be separated or, more commonly, can direct a subsequent reaction to proceed with high diastereoselectivity. tcichemicals.com For example, in an aldol (B89426) reaction, the chiral auxiliary can control the conformation of the enolate, leading to the preferential formation of one stereoisomer of the product. wikipedia.org After the reaction, the auxiliary can be cleaved and ideally recycled. york.ac.uk The development of efficient methods for the synthesis of enantiomerically pure biaryl ligands, such as those based on a biphenyl framework, is a significant area of research in asymmetric catalysis. nih.gov

Ligand for Transition Metals in Catalytic Processes

This compound and its derivatives have demonstrated utility as ligands in transition metal-catalyzed reactions. The structural features of these compounds, particularly the hydroxyl group and the biphenyl backbone, allow them to form stable complexes with various metal ions. These complexes can act as catalysts in a range of organic transformations. For example, organosulfur ligands incorporating a biphenyl methanol structure have been synthesized and their corresponding trans-palladium dichloride complexes have been studied for their catalytic activity in the oxidation of alcohols. researchgate.net

Furthermore, research has explored the use of various alcohol-based ligands, including biphenyl methanol derivatives, in conjunction with 3d transition metals like nickel for catalytic processes. rsc.org These systems can facilitate reactions such as acceptorless alcohol dehydrogenation through metal-ligand cooperativity. rsc.org The development of novel ligands is a crucial aspect of advancing transition metal catalysis, and biphenylmethanol derivatives contribute to the diversity of available ligand frameworks. chiba-u.jp

Additive Effects on Asymmetric Catalysis

In the field of asymmetric catalysis, where the goal is to produce a specific stereoisomer of a product, additives can play a crucial role in enhancing enantioselectivity and reaction efficiency. While direct catalytic applications of this compound itself are an area of ongoing research, related structures like BINOL-derived sulfides bearing a diphenylmethanol (B121723) unit have been developed. These have been used as catalysts in asymmetric bromolactonizations, demonstrating excellent performance. researchgate.net The principle of using additives to improve asymmetric reactions is well-established, with various compounds being used to influence the chiral environment of the catalytic process. researchgate.net

Precursor for Cyclometalated Palladacycles

This compound has been utilized as a precursor in the synthesis of cyclometalated palladium complexes, often referred to as palladacycles. These are organopalladium compounds featuring a metal-carbon bond within a cyclic structure. In one documented synthesis, this compound was used to prepare a pyrazole-based palladacycle. Palladacycles are of significant interest as they often serve as highly active pre-catalysts for a variety of cross-coupling reactions, including N-alkylation of amines and α-alkylation of ketones. strem.com The structure of the ligand precursor, such as this compound, is crucial in determining the properties and catalytic activity of the resulting palladacycle.

This compound in Agricultural Chemistry Research

Intermediate in Pyrethroid Insecticide Synthesis (e.g., Bifenthrin)

A primary and well-documented application of this compound (often referred to as 2-methyl-3-biphenylmethanol in this context, a closely related isomer) is its role as a key intermediate in the production of synthetic pyrethroid insecticides, most notably bifenthrin (B131952). chemicalbook.comgoogle.com Pyrethroids are a major class of insecticides used extensively in agriculture and for public health purposes. ethz.ch

The synthesis of bifenthrin involves the esterification reaction between an acid chloride, specifically cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarbonyl chloride, and 2-methyl-3-biphenylmethanol. google.com Various synthetic methods have been developed to optimize this process, focusing on improving yield and creating cleaner production pathways. google.comgoogle.com For instance, one method describes the direct reaction of 3-(2-chloro-3,3,3-trifluoro-1-allyl)-2,2-dimethylcyclopropane formyl halide with 2-methyl-3-biphenylmethanol under negative pressure to remove the generated halogen hydride, followed by crystallization to obtain bifenthrin. google.com The efficiency of this reaction is critical for the large-scale industrial production of this widely used insecticide.

Reaction Component Role in Bifenthrin Synthesis Reference
2-Methyl-3-biphenylmethanolAlcohol component for esterification google.comgoogle.com
3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropane carbonyl chlorideAcid chloride component for esterification google.com
Acid binding agent (e.g., alkali metal compounds)Neutralizes acid byproduct google.com
Solvent (e.g., Toluene)Reaction medium google.com

Biochemical and Enzymatic Studies Involving this compound

Role as a Hydrolytic Product in Pyrethroid Metabolism

In biochemical studies, this compound (specifically its isomer, 2-methyl-3-biphenylmethanol) is recognized as a hydrolytic product resulting from the metabolism of the pyrethroid insecticide bifenthrin. nih.govresearchgate.net The breakdown of pyrethroids in organisms, including mammals and microbes, is a crucial detoxification process. The primary metabolic pathway for pyrethroids like bifenthrin is the cleavage of the ester bond through hydrolysis. ethz.ch

This hydrolysis is catalyzed by carboxylesterases, a class of enzymes found in the liver and other tissues. nih.govresearchgate.net Studies on human liver carboxylesterases, specifically hCE-1 and hCE-2, have shown that they effectively hydrolyze bifenthrin, leading to the formation of 2-methyl-3-biphenylmethanol and the corresponding cyclopropanecarboxylic acid. nih.govresearchgate.net The detection of 2-methyl-3-biphenylmethanol is therefore used as a marker for bifenthrin hydrolysis in toxicological and environmental studies. nih.gov Fungal degradation of bifenthrin by strains like Penicillium chrysogenum also proceeds via the hydrolytic cleavage of the carboxyl-ester linkage, producing metabolites derived from the original alcohol moiety. researchgate.net

Enzyme/Organism Substrate Hydrolytic Product Significance Reference
Human Carboxylesterase (hCE-1, hCE-2)Bifenthrin2-Methyl-3-biphenylmethanolMammalian detoxification of pyrethroids nih.govresearchgate.net
Penicillium chrysogenumBifenthrinMetabolites from hydrolytic cleavageMicrobial degradation in the environment researchgate.net

Interaction with Specific Molecular Targets and Pathways

Research into the direct interaction of this compound with specific molecular targets and biological pathways is limited. However, its derivatives, particularly 2-methyl-3-biphenylmethanol, have been identified as crucial scaffolds in the development of inhibitors for the Programmed cell death protein 1/Programmed death-ligand 1 (PD-1/PD-L1) pathway. biosynth.com This pathway is a significant target in cancer immunotherapy, and small molecules derived from the 2-methyl-3-biphenylmethanol structure have shown effectiveness in blocking this interaction, which can enhance T-cell responses against tumors. For instance, the compound BMS-202, which is based on a 2-methyl-3-biphenylmethanol skeleton, has been shown to bind to PD-L1, induce its dimerization, and thereby prevent its interaction with PD-1.

While direct studies on this compound are not as prevalent, the study of its radical anion has provided insights into its chemical behavior. In studies of protonation rates of aryl radical anions, the radical anion of this compound was investigated to understand its reactivity, which is fundamental to its potential interactions in biological systems.

It is important to note that while the biphenylmethanol framework is of interest in medicinal chemistry for its ability to interact with biological targets, specific research on this compound's direct engagement with enzymes or receptors and its impact on signaling pathways is not as extensively documented as that of its more complex derivatives. researchgate.netontosight.ai

Analytical and Titration Applications of Biphenylmethanols

While direct applications of this compound in analytical and titration chemistry are not widely reported, its isomer, 4-biphenylmethanol, has been notably used in the titration of organolithium reagents. researchgate.netscispace.comepfl.ch This application provides a valuable context for the potential utility of the biphenylmethanol class of compounds in analytical chemistry.

The titration of organolithium reagents, which are highly reactive and sensitive to moisture and oxygen, requires accurate methods to determine their concentration before use in synthesis. researchgate.net One such method involves the use of indicators that produce a distinct color change at the endpoint of the titration. 4-Biphenylmethanol has been successfully employed as such an indicator. researchgate.netepfl.ch

The process involves the titration of an organolithium species with a stoichiometric amount of 4-biphenylmethanol. The reaction proceeds through the formation of a colorless monoanion, and upon complete reaction with the organolithium reagent, a highly colored dianion is formed, signaling the endpoint. scispace.comucr.ac.cr The appearance of a persistent color, such as orange-red, indicates that all the organolithium reagent has reacted. researchgate.net

Table 1: Indicators for Organolithium Titration

Indicator Compound Color Change at Endpoint Type of Titration Reference
4-Biphenylmethanol Colorless to Orange-Red Formation of a colored dianion researchgate.net
1,3-Diphenylacetone p-tosylhydrazone Colorless to Orange Formation of a colored dianion researchgate.net
2,5-Dimethoxybenzyl alcohol Colorless to Red Formation of a colored dianion researchgate.net

The utility of 4-biphenylmethanol as a titration indicator is intrinsically linked to the formation and stability of its dianion. scispace.comresearchgate.net The formation of the dianion from 4-biphenylmethanol upon reaction with an excess of a strong base like an organolithium reagent is a key step that produces the observable color change. researchgate.netscispace.com

The initial reaction involves the deprotonation of the hydroxyl group to form a colorless alkoxide (a monoanion). A second equivalent of the organolithium reagent then deprotonates a carbon atom on the biphenyl ring system, leading to the formation of a resonance-stabilized and intensely colored dianion. researchgate.netscispace.com The stability of this dianion is crucial for a sharp and clear endpoint in the titration. Research has been conducted to study the properties of this dianion, confirming its formation and persistence under titration conditions. researchgate.net While this research has focused on 4-biphenylmethanol, it provides a basis for understanding the potential behavior of other isomers like this compound in similar chemical environments. scispace.comresearchgate.net

Future Directions and Emerging Research Avenues for 2 Biphenylmethanol

Advancements in Asymmetric Synthesis of 2-Biphenylmethanol Derivatives

The development of chiral this compound derivatives is a significant area of focus, primarily due to their potential as chiral ligands and catalysts in asymmetric synthesis. nih.gov The restricted rotation around the biphenyl (B1667301) bond gives rise to atropisomerism, a form of axial chirality that is a crucial feature in many biologically active compounds and natural products. mdpi.com

Current research is geared towards creating more efficient and enantioselective methods for synthesizing these chiral molecules. While significant progress has been made in the asymmetric synthesis of related structures like BINOL derivatives through methods such as transition metal-mediated coupling and organocatalysis, challenges remain. nih.govmdpi.com Future work will likely concentrate on overcoming limitations like long reaction times and the use of hazardous reagents and solvents. mdpi.com The design of novel chiral ligands and catalysts, including those based on N-heterocyclic carbenes and hypervalent iodine, is a promising direction for achieving higher yields and enantioselectivities in the synthesis of this compound derivatives. frontiersin.org

Recent breakthroughs in catalytic asymmetric reactions using platform molecules like 2-indolylmethanols, which can act as both electrophiles and nucleophiles, may inspire new strategies for the synthesis of chiral indole (B1671886) derivatives incorporating the this compound scaffold. sioc-journal.cn Furthermore, innovative approaches such as the catalytic asymmetric migratory coupling of gem-diborylalkanes could be adapted to create chiral 1,2-bis(boronic) esters derived from this compound, expanding their utility in synthetic chemistry. sioc-journal.cn

Novel Applications in Targeted Drug Delivery and Theranostics

The unique structural and chemical properties of this compound and its derivatives make them promising candidates for applications in targeted drug delivery and theranostics, a field that combines diagnostics and therapy.

Derivatives of 2-methyl-3-biphenylmethanol (B137470) have been identified as effective small-molecule inhibitors of the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy. mdpi.com This discovery opens the door for the development of orally bioavailable drugs that can activate the immune system to fight cancer. mdpi.com Future research will likely focus on optimizing the physicochemical properties of these inhibitors to improve their pharmacokinetic profiles. mdpi.com

Furthermore, the 2-methyl-3-biphenylmethanol scaffold has been utilized in the design of small-molecule radiotracers for PET imaging of PD-L1. nih.gov This demonstrates the potential of this compound derivatives in theranostics. By labeling these molecules with appropriate radionuclides, it may be possible to both visualize and treat tumors. nih.govresearchgate.net The development of novel radioligands with improved tumor uptake and retention is an active area of research. researchgate.net The use of nanodiamonds as carriers for drug delivery, which can be loaded with molecules through both non-covalent and covalent interactions, presents another exciting possibility for the targeted delivery of this compound-based therapeutics. thno.org

Exploration of this compound in Sustainable Chemical Processes

The principles of green chemistry are increasingly influencing the design of chemical syntheses, and this compound is poised to play a role in this transition. Research is underway to develop more sustainable methods for the synthesis of diphenylmethanol (B121723) derivatives, including those related to this compound.

A recent breakthrough demonstrated a method for synthesizing diphenylmethanol derivatives using alumina (B75360) as a recyclable catalyst. eurekalert.orgkobe-u.ac.jp This process, which involves the reaction of chloroform (B151607) with a methyl-substituted benzene (B151609) followed by treatment with alumina and water, is simple, low-cost, and environmentally friendly. eurekalert.orgkobe-u.ac.jp The ability to reuse the alumina catalyst by simply washing and drying it significantly reduces waste and cost. nih.govresearchgate.net Future research will likely focus on expanding the scope of this method to a wider range of substrates and developing other sustainable catalytic systems for the synthesis of this compound and its derivatives. The use of this compound as a building block for the creation of sustainable polymers and other materials is another area ripe for exploration.

Advanced Computational Modeling for Predictive Material Design

Computational modeling has become an indispensable tool in modern chemistry, allowing for the prediction of molecular properties and the rational design of new materials. For this compound, computational studies are providing deep insights into its structure and behavior.

Density functional theory (DFT) calculations have been employed to investigate the conformational landscape of this compound and its derivatives. These studies have revealed that the biphenyl backbone is non-planar due to steric hindrance, and the orientation of the hydroxymethyl group is influenced by hydrogen bonding. The B3LYP functional with the 6-31G(d) basis set has proven effective for modeling these systems.

Future computational work will likely focus on more advanced modeling techniques to predict the properties of novel this compound derivatives with greater accuracy. This could include the use of more sophisticated basis sets and functionals, as well as molecular dynamics simulations to study the dynamic behavior of these molecules in different environments. Such predictive modeling will be crucial for designing materials with specific optical, electronic, or catalytic properties, and for understanding their interactions with biological targets in drug design.

Deepening Understanding of Intermolecular Interactions and Solid-State Phenomena

The solid-state properties of this compound are governed by a complex interplay of intermolecular interactions, particularly hydrogen bonding. Understanding these interactions is key to controlling the crystal structure and, consequently, the physical properties of materials derived from this compound.

X-ray diffraction studies have shown that this compound can exist in different polymorphic modifications, including a metastable monoclinic form and a stable triclinic form. researchgate.netresearchgate.net In the triclinic structure, molecules form cyclic tetramers through hydrogen bonds. researchgate.netresearchgate.net Infrared and Raman spectroscopy, combined with computational modeling, have been used to study the vibrational modes and the influence of hydrogen bonding on the molecular conformation. researchgate.netresearchgate.netresearchgate.net

Future research in this area will likely involve the use of advanced characterization techniques, such as quasi-elastic neutron scattering (QENS), to probe the dynamics of this compound in its supercooled liquid and confined states. rsc.orgstanford.edu Studies on the behavior of this compound confined in nanoporous materials have already revealed interesting phenomena related to its glass transition temperature and interactions with the confining surfaces. rsc.org A deeper understanding of these solid-state phenomena will be critical for the development of new materials with tailored properties, including pharmaceuticals with improved stability and bioavailability.

Q & A

Basic: What are the established synthetic routes for 2-Biphenylmethanol, and how do reaction conditions influence yield and purity?

Answer:
this compound is commonly synthesized via reduction of 2-biphenylcarbaldehyde using sodium borohydride (NaBH₄) in methanol under reflux . Alternative routes include Friedel-Crafts alkylation of biphenyl with formaldehyde in the presence of a Lewis acid catalyst (e.g., AlCl₃), followed by reduction . Reaction conditions such as temperature (optimized at 60–80°C for Friedel-Crafts), solvent polarity, and catalyst loading significantly impact yield. Purity is enhanced by post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol .

Basic: What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks: δ 7.2–7.6 ppm (aromatic protons), δ 4.7 ppm (–CH₂OH, singlet), and δ 1.9 ppm (exchangeable –OH proton, broad). ¹³C NMR confirms the hydroxymethyl group at δ 65–70 ppm .
  • FT-IR : A strong O–H stretch (~3300 cm⁻¹) and C–O stretch (~1050 cm⁻¹) .
  • HPLC/GC-MS : Retention times and mass spectra (e.g., molecular ion [M+H]⁺ at m/z 200) verify identity and purity .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to potential vapor release.
  • Waste Disposal : Collect organic waste separately and treat via neutralization or incineration by certified facilities .

Advanced: How can computational modeling predict the reactivity or toxicity of this compound?

Answer:

  • Density Functional Theory (DFT) : Models electronic structure to predict redox behavior (e.g., oxidation of –CH₂OH to –COOH) and hydrogen-bonding interactions .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlates molecular descriptors (e.g., logP, polar surface area) with toxicity endpoints (e.g., aquatic toxicity) .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) to infer metabolic pathways .

Advanced: What mechanisms underlie conflicting data on this compound’s toxicity in existing studies?

Answer:
Contradictions arise from:

  • Purity Variability : Impurities (e.g., biphenyl derivatives) in commercial samples skew toxicity assays .
  • Experimental Design Differences : Dose ranges (acute vs. chronic exposure), model organisms (rats vs. zebrafish), and endpoints (LD₅₀ vs. genotoxicity) .
  • Analytical Sensitivity : Limits of detection (LOD) in HPLC vs. GC-MS affect metabolite identification .
    Resolution : Replicate studies using certified standards (e.g., this compound Solution, CAS 643-58-3) and harmonize OECD/EPA guidelines .

Advanced: How can this compound be applied in interdisciplinary research (e.g., polymer chemistry or drug discovery)?

Answer:

  • Polymer Chemistry : Acts as a monomer precursor for polyesters or polyurethanes, leveraging its hydroxyl group for condensation reactions .
  • Pharmaceuticals : Serves as a chiral building block for antitumor agents; stereoselective synthesis methods (e.g., asymmetric reduction) are critical .
  • Material Science : Functionalized as a photoinitiator in UV-curable resins due to aromatic stability .

Advanced: What are the data gaps in understanding this compound’s environmental fate, and how can they be addressed?

Answer:
Gaps Identified :

  • Biodegradation pathways in soil/water systems.
  • Bioaccumulation potential in aquatic organisms.
    Research Strategies :
  • Use ¹⁴C-labeled this compound in microcosm studies to track mineralization rates .
  • Apply high-resolution mass spectrometry (HRMS) to identify transformation products in simulated wastewater .

Advanced: How do structural modifications of this compound alter its biological activity?

Answer:

  • Electron-Withdrawing Groups (e.g., –NO₂ at the 4-position): Enhance antimicrobial activity but increase toxicity .
  • Methoxy Substituents : Improve solubility (logP reduction) and pharmacokinetics in drug delivery studies .
  • Deuterated Analogs : Used in metabolic tracing (e.g., [D₂]-2-Biphenylmethanol) to study enzyme kinetics via isotope effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.